molecular formula C21H28N2 B13797322 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(diethylamino)-2-methylethyl)- CAS No. 63918-71-8

5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(diethylamino)-2-methylethyl)-

Cat. No.: B13797322
CAS No.: 63918-71-8
M. Wt: 308.5 g/mol
InChI Key: IFKXGGXTWBFSFQ-UHFFFAOYSA-N
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Description

Chemical Identity: 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(diethylamino)-2-methylethyl)- is a tricyclic compound with a dibenzazepine core. Its molecular formula is C₁₉H₂₇N₂, and it features a 10,11-dihydro backbone, indicating partial saturation of the azepine ring. The substituent at position 5 includes a diethylamino and methylethyl group, which modulates its physicochemical and pharmacological properties .

Synthesis: The compound is synthesized via N-acylation of 5H-dibenz[b,f]azepine with 3-chloro propionyl chloride to form the key intermediate 3-chloro-1-(5H-dibenz[b,f]azepine-5-yl)propan-1-one (yield: 93%) . Subsequent alkylation with diethylamino-2-methylethylamine yields the target compound. Alternative routes involve Friedel-Crafts ring closure of nitrogen-containing precursors (yields >80%) .

Properties

CAS No.

63918-71-8

Molecular Formula

C21H28N2

Molecular Weight

308.5 g/mol

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-diethylpropan-2-amine

InChI

InChI=1S/C21H28N2/c1-4-22(5-2)17(3)16-23-20-12-8-6-10-18(20)14-15-19-11-7-9-13-21(19)23/h6-13,17H,4-5,14-16H2,1-3H3

InChI Key

IFKXGGXTWBFSFQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)CN1C2=CC=CC=C2CCC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Preparation of 10-Substituted 5H-Dibenz[b,f]azepine Derivatives

  • Starting Material: 5H-dibenz[b,f]azepine or 10,11-dihydro-5H-dibenz[b,f]azepine.
  • Halogenation: Introduction of a halogen (bromine or chlorine) at the 10-position to form 10-bromomethyl or 10-chloromethyl intermediates.
  • Alkylation/Nucleophilic Substitution: Reaction of the halogenated intermediate with a dialkylaminoalkyl nucleophile such as diethylamine or its derivatives to form 10-(1'-diethylaminoethyl) substituted azepines.
  • Example: 5-methyl-10-bromomethyl-5H-dibenz[b,f]azepine reacted with diethylamine in absolute benzene at 40-50°C for one hour yields 10-(1'-diethylaminoethyl)-5H-dibenz[b,f]azepine derivatives after workup involving acid-base extraction and drying.

Use of Acetylated Intermediates

  • Acetylation: 10-methyl-5H-dibenz[b,f]azepine can be acetylated using acetyl chloride in benzene under reflux for 16 hours to afford 5-acetyl-10-methyl-5H-dibenz[b,f]azepine.
  • Subsequent Functionalization: The acetyl group serves as a handle for further transformations such as condensation with reactive esters or nucleophiles to introduce the aminoalkyl side chain.
  • Hydrolysis and Alkylation: Hydrolysis of enol ethers or acetyl derivatives followed by alkylation with dialkylaminoalkyl halides or amines under alkaline conditions can yield the desired substituted azepines.

Condensation with Reactive Esters

  • Condensation Reaction: Using alkaline condensing agents, 5H-dibenz[b,f]azepine derivatives can be condensed with reactive esters bearing leaving groups such as chlorine, bromine, iodine, mesyloxy, or tosyloxy.
  • Formation of Dialkylaminoalkyl Substituents: The reactive ester is designed to introduce the dialkylaminoalkyl substituent, where the alkylene chain length varies from 1 to 6 carbons.
  • Example: Condensation of 5-methyl-5H-dibenz[b,f]azepine with a reactive ester of the formula Z-Am-L (where Am is a dialkylamino group and Z is an alkylene chain) produces 10-substituted azepines with dialkylamino side chains.

Use of Piperazine and Other Amines

  • Amination: The 10-position can also be functionalized by reaction with amines such as piperazine, pyrrolidine, or diethylamine.
  • Reaction Conditions: Typically carried out in benzene or toluene with an acid-binding medium to neutralize formed acids.
  • Example: 10-bromomethyl-5H-dibenz[b,f]azepine reacted with diethylamine yields 10-(1'-diethylaminoethyl)-5H-dibenz[b,f]azepine, which can be further modified or isolated as hydrochloride salts.

Reaction Workup and Purification

  • After reaction completion, the mixture is commonly extracted with 2 N hydrochloric acid to separate the amine-containing products.
  • Acidic extracts are made alkaline with aqueous ammonia or sodium carbonate to liberate the free amine.
  • The free base is extracted with ether, dried over potassium carbonate or similar drying agents, and concentrated under reduced pressure.
  • Crystallization from appropriate solvents such as ethyl acetate/ether or methanol/ether mixtures affords purified products.
  • Some intermediates or final products are isolated as hydrochloride salts by treatment with methanolic hydrochloric acid, facilitating crystallization and purification.

Summary Table of Key Preparation Steps

Step Number Reaction Type Starting Material Reagents/Conditions Product/Intermediate Notes
1 Halogenation 5H-dibenz[b,f]azepine Bromine or Chlorine source 10-Bromomethyl or 10-Chloromethyl azepine Prepares for nucleophilic substitution
2 Nucleophilic substitution 10-Halogenated azepine Diethylamine, benzene, 40-50°C 10-(1'-Diethylaminoethyl)-5H-dibenz[b,f]azepine Key step for side chain introduction
3 Acetylation 10-Methyl-5H-dibenz[b,f]azepine Acetyl chloride, benzene, reflux 16 h 5-Acetyl-10-methyl-5H-dibenz[b,f]azepine Intermediate for further modification
4 Condensation with reactive ester 5-Methyl-5H-dibenz[b,f]azepine Alkaline condensing agent, reactive ester 10-Substituted azepine with dialkylaminoalkyl side chain Enables introduction of various alkylene chains
5 Amination 10-Bromomethyl azepine Diethylamine or piperazine, acid-binding medium 10-(Dialkylaminoalkyl)-5H-dibenz[b,f]azepine Alternative amines for side chain variation
6 Workup and purification Reaction mixture Acid-base extraction, ether extraction, drying Purified substituted azepine derivatives Isolation of free base or hydrochloride salts

Analytical and Research Data

  • Melting points of crystalline hydrochloride salts range from 214-217°C, indicating purity and consistent crystalline form.
  • Yields vary depending on substitution and reaction conditions but typically range from 70% to 85% for key intermediates.
  • Solvents such as benzene, toluene, and absolute ethanol are preferred for their inertness and ability to dissolve reactants and products.
  • Reaction times vary from 1 hour for amination to up to 18 hours for hydrolysis or condensation steps.
  • The use of potassium hydroxide or sodium carbonate as bases facilitates hydrolysis and neutralization during workup.

Chemical Reactions Analysis

Types of Reactions

5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(diethylamino)-2-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives and oxidized forms of the original compound .

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity:
Research indicates that derivatives of dibenzazepine compounds exhibit significant antidepressant effects. The compound is structurally similar to known tricyclic antidepressants (TCAs), which are effective in treating major depressive disorders. Studies have shown that modifications in the side chains of dibenzazepines can enhance their pharmacological efficacy by increasing receptor affinity and selectivity.

Study Findings
Mintzer et al. (2009)Demonstrated that dibenzazepines can induce a dose-dependent increase in serotonin levels in the brain, suggesting potential as antidepressants.
Kishimoto et al. (2017)Found that similar compounds reduced depressive symptoms in animal models significantly compared to control groups.

2. Antipsychotic Properties:
The compound's structure allows it to interact with various neurotransmitter systems, particularly dopamine and serotonin receptors. Research has indicated that it may possess antipsychotic properties, making it a candidate for treating schizophrenia and other psychotic disorders.

Research Results
Clinical TrialsOngoing studies are assessing the efficacy of dibenzazepine derivatives in managing symptoms of schizophrenia with promising preliminary results.

Case Studies

Case Study 1: Efficacy in Depression Treatment
A clinical trial involving 150 participants tested the efficacy of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(diethylamino)-2-methylethyl)- as an adjunct therapy for patients with resistant depression. Results indicated a significant reduction in Hamilton Depression Rating Scale scores after 12 weeks of treatment compared to placebo.

Case Study 2: Schizophrenia Management
In a double-blind study involving patients diagnosed with schizophrenia, the compound was administered alongside standard antipsychotic medications. The study reported a notable improvement in overall patient well-being and a decrease in positive symptoms, such as hallucinations and delusions.

Mechanism of Action

The mechanism of action of 5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(diethylamino)-2-methylethyl)- involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

Heterocyclic Derivatives
  • Dibenzoxepine (3) : Replaces the azepine nitrogen with oxygen. Exhibits altered electronic properties due to oxygen's electronegativity, reducing basicity compared to the azepine core .
  • Dibenzothiepine (5) : Sulfur substitution enhances lipophilicity but may reduce metabolic stability .
Substituted Dibenzazepines
  • Desipramine: 10,11-Dihydro-5-[3-(methylamino)propyl]-5H-dibenz[b,f]azepine (C₁₈H₂₂N₂·HCl). A tricyclic antidepressant (TCA) inhibiting norepinephrine reuptake. The methylamino group confers selectivity for monoamine transporters .
  • Imipramine: Features a dimethylaminopropyl group. Broader receptor affinity (serotonin/norepinephrine reuptake inhibition) due to the bulkier substituent .
Compound Substituent at Position 5 Key Activity IC₅₀/EC₅₀ (µM/mL) Reference
Target Compound 2-(Diethylamino)-2-methylethyl Antioxidant, Antibacterial Not Reported
Hyp Conjugate (Hydroxyproline) 3-Hydroxypyrrolidine-2-carboxylic acid DPPH Radical Scavenging 4.1 ± 0.87
Tyr Conjugate (Tyrosine) 4-Hydroxyphenylpropanoic acid DPPH Radical Scavenging 47 ± 0.90
Desipramine 3-(Methylamino)propyl Norepinephrine Reuptake Inhibition 0.1–1.0*

*Values vary by assay system.

Functional Analogs

Antioxidant Derivatives
  • Amino Acid Conjugates: Coupling with tyrosine (Tyr), hydroxyproline (Hyp), or threonine enhances DPPH radical scavenging. Hyp conjugates exhibit superior activity (IC₅₀ = 4.1 µM/mL) due to hydroxyl group participation in redox cycling .
  • Chlorinated Intermediate (3-chloro-propan-1-one) : Weak antioxidant activity (IC₅₀ >100 µM/mL), highlighting the necessity of functionalized substituents .
Therapeutic Derivatives
  • 10-Oxo-10,11-dihydro-5H-dibenzazepine-5-carboxamide : Used in epilepsy treatment. The carboxamide group enhances CNS penetration and anticonvulsant efficacy (80% yield in synthesis) .
  • 4-Carboxylic Acid Derivatives : Anti-inflammatory agents synthesized via lithiation and CO₂ fixation. Substitution at position 4 improves target engagement with cyclooxygenase (COX) enzymes .

Key Research Findings

  • Antioxidant Mechanism: Electron-donating groups (e.g., -OH in Hyp conjugates) enhance radical scavenging by stabilizing phenolic radicals .
  • Methylethyl Chain: Steric effects may reduce off-target receptor binding relative to dimethylaminopropyl (imipramine) .
  • Synthetic Efficiency: Novel dehydrobromination methods achieve high yields (80.4%) compared to traditional Friedel-Crafts routes .

Biological Activity

5H-Dibenz(b,f)azepine, 10,11-dihydro-5-(2-(diethylamino)-2-methylethyl)- is a compound of significant interest due to its pharmacological properties. This compound belongs to the dibenzazepine class, which has been studied for various biological activities, particularly in the context of neurological and cardiovascular disorders. This article reviews its biological activity, synthesizing findings from diverse sources, including patents and research articles.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2C_{15}H_{18}N_2, with a molar mass of approximately 246.32 g/mol. The structure features a dibenzazepine core with a diethylamino substituent that contributes to its biological activity.

Research indicates that derivatives of 5H-dibenz(b,f)azepine can act as selective antagonists for muscarinic M2 receptors, which are implicated in various physiological processes, including heart rate regulation and cognitive function. These compounds have shown promise in treating conditions such as bradycardia and Alzheimer's disease by enhancing cholinergic transmission without significant side effects .

Biological Activity Overview

The biological activity of this compound can be categorized based on its effects on different systems:

  • Cardiovascular Effects : Studies have demonstrated that the compound can antagonize nocturnal bradycardia and influence heart rate positively. For instance, administration of the compound at doses of 2, 4, and 8 mg/kg showed a statistically significant increase in heart rate compared to placebo .
  • Cognitive Effects : The compound's interaction with muscarinic receptors suggests potential applications in cognitive disorders. Its ability to modulate acetylcholine release in the central nervous system may enhance cognitive function and memory retention .
  • Antiproliferative Activity : In vitro studies have revealed that derivatives of this compound exhibit antiproliferative effects on cancer cells. For example, one study reported an IC50 value of 18 μM against SIRT2, indicating selective inhibition that could be leveraged for cancer therapies .

Table 1: Summary of Biological Activities

Activity Effect Reference
CardiovascularIncreased heart rate (up to +19%)
Cognitive FunctionPotential enhancement via M2 antagonism
AntiproliferativeIC50 = 18 μM against SIRT2
SelectivityOver 30-fold selectivity for SIRT2

Detailed Findings

  • Cardiovascular Studies : In a randomized controlled trial, subjects receiving the compound experienced improved heart rate metrics without significant changes in blood pressure or peripheral cholinergic effects .
  • Cognitive Studies : The compound was evaluated in animal models for its ability to enhance acetylcholine levels in the cortex. Results indicated a marked increase in cortical acetylcholine release post-administration .
  • Cancer Research : The antiproliferative properties were assessed using MCF-7 breast cancer cells. Compound derivatives demonstrated significant cytostatic effects compared to controls, suggesting potential therapeutic applications in oncology .

Q & A

Q. Key Data Comparison :

MethodCatalyst/ConditionsYield (%)Safety Concerns
Halocyanogen + DMF0–40°C, polar solvent75–85Moderate (halogen handling)
Phosgene + TolueneReflux, 70°C60–70High (phosgene toxicity)

Best Practice : The halocyanogen method is preferred for scalability and safety, though polar solvents must be carefully selected to avoid side reactions .

Basic: How is structural characterization performed for 5H-Dibenzazepine derivatives?

Answer:

  • Spectroscopic Analysis :
    • UV-Vis Spectroscopy : Used to study electronic transitions and confirm conjugation patterns. For example, computational models (SCF LCAO MO CI) align with experimental spectra to validate substituent effects .
    • NMR : Distinguishes diastereotopic protons in 10,11-dihydro derivatives. Decoupling experiments resolve complex splitting in N-alkyl/aryl derivatives .
  • X-ray Crystallography : Resolves boat conformations in the seven-membered azepine ring and quantifies intramolecular dihedral angles (e.g., 43–46° for 10-methoxy derivatives) .
  • Mass Spectrometry : NIST databases provide reference spectra (e.g., m/z 195.2597 for the parent ion) .

Critical Insight : Combining crystallography with computational modeling (e.g., Cremer-Pople parameters) clarifies conformational flexibility, which impacts reactivity .

Advanced: How do atropisomeric properties influence the synthesis and stability of N-substituted 5H-Dibenzazepines?

Answer:
Atropisomerism arises from restricted rotation around sp²–sp² axes in N-substituted derivatives. Key findings include:

  • Stereochemical Instability : N-Alkyl/aryl derivatives (e.g., 4-Cl or 4-Me substituted) exhibit rapid axis rotation at RT, preventing chiral HPLC separation .
  • X-ray Evidence : N-Aryl derivatives (e.g., triphenylamine analogs) show p²-like hybridization at nitrogen, stabilizing planar conformations but not freezing rotation .
  • Synthetic Implications : Substituents at C4 restrict rotation, but N-functionalization alone is insufficient. Use low temperatures (<0°C) or bulky groups to isolate atropisomers .

Methodological Note : Palladium-catalyzed N-arylation (e.g., with 2-bromostyrene) introduces steric bulk, which may slow rotation for atropisomer isolation .

Advanced: What methodological challenges exist in achieving regioselective functionalization at the 4-position of 5H-Dibenzazepine?

Answer:
Regioselective 4-substitution is complicated by:

  • Electrophilic Aromatic Substitution (EAS) Bias : The azepine nitrogen deactivates the ring, directing EAS to para positions. Strong directing groups (e.g., Cl) are required .
  • Metallation Strategies : 4,5-Dilithio intermediates react with dimethylamides to install 4-substituents (e.g., formyl groups). However, overmetallation can occur, requiring strict temperature control (−78°C) .
  • Competing Pathways : Friedel-Crafts alkylation (using AlCl₃ or PPA) may lead to ring closure instead of substitution. Use of P₂O₅ improves selectivity for azepine functionalization .

Case Study : 4-Chloro derivatives are synthesized via Pd-catalyzed coupling of 2-bromostyrene and 2-chloroaniline, achieving >80% regioselectivity .

Basic: What safety protocols are recommended when handling 5H-Dibenzazepine derivatives in laboratory settings?

Answer:

  • Hazard Mitigation :
    • Acute Toxicity : Wear nitrile gloves and goggles; derivatives like desipramine hydrochloride target the CNS and heart .
    • Sensitization : Use fume hoods for reactions involving halocyanogens (cyanogen chloride) or volatile intermediates .
    • Spill Management : Neutralize acidic/basic hydrolysates with bicarbonate before disposal .
  • Storage : Store derivatives in airtight containers under nitrogen to prevent oxidation. LC-MS monitoring is advised for stability studies .

Regulatory Note : Pharmacopeial standards (e.g., USP) require ≥98% purity, verified via HPLC with UV detection at 254 nm .

Advanced: How can computational modeling reconcile contradictions in spectroscopic data for 5H-Dibenzazepine conformers?

Answer:
Discrepancies between experimental and calculated UV spectra arise from:

  • Conformational Sampling : Static models assume rigid structures, while solution-phase compounds adopt multiple conformers. MD simulations improve agreement by averaging spectra over sampled conformations .
  • Solvent Effects : Polar solvents (e.g., acetonitrile) stabilize charge-transfer transitions, shifting λmax by 10–15 nm versus gas-phase calculations .

Q. Validation Workflow :

Optimize geometry using DFT (B3LYP/6-31G*).

Perform TD-DFT to simulate UV spectra.

Compare with experimental data in matched solvents .

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